

# Application Notes and Protocols for Chromozym TH Enzymatic Assay

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## Compound of Interest

Compound Name: *chromozym TH*

Cat. No.: *B1668914*

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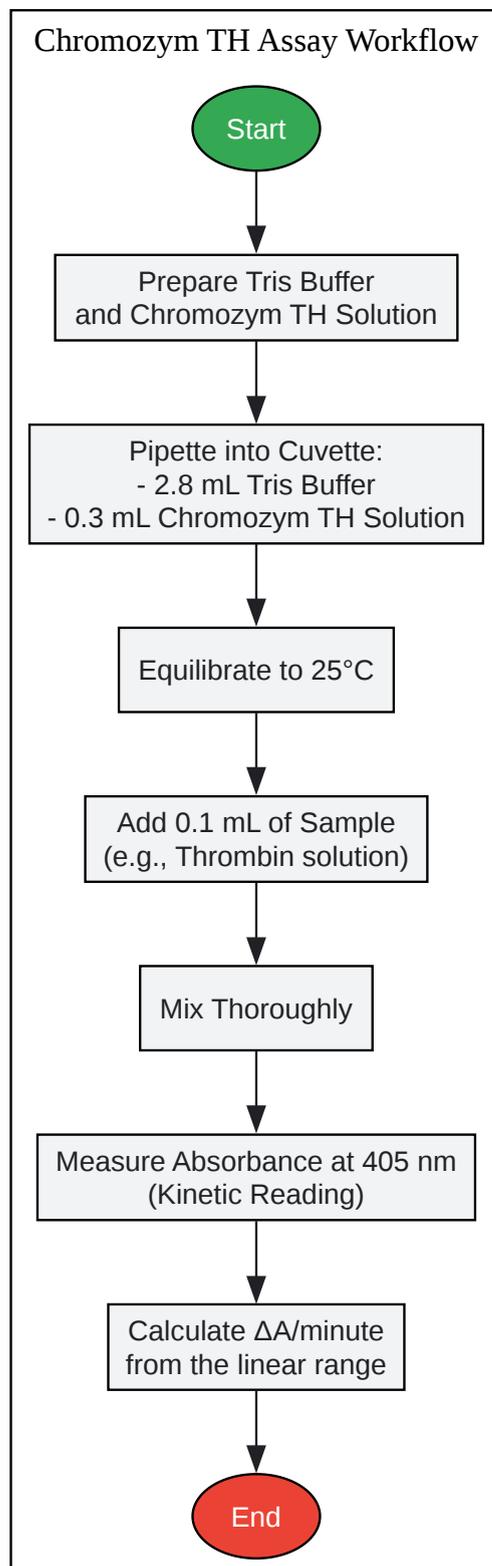
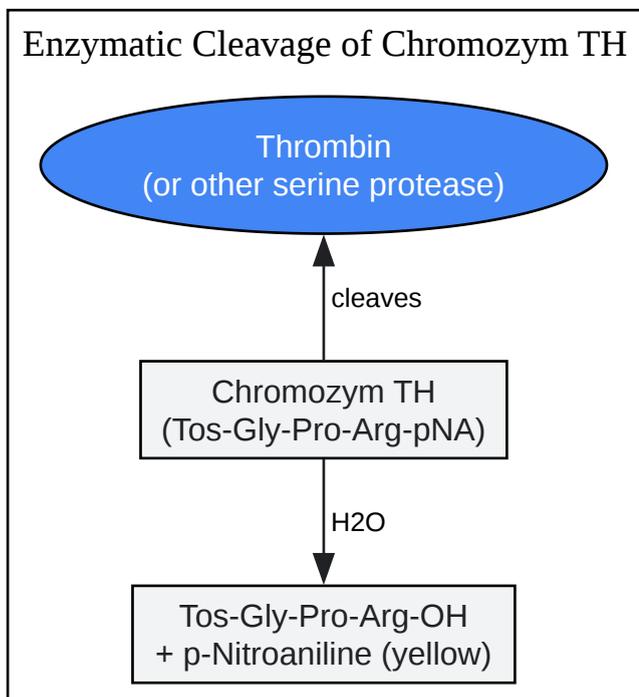
## Introduction

**Chromozym TH** is a chromogenic substrate primarily employed for the quantitative determination of serine protease activity, with a particular specificity for thrombin.[1][2] The assay is based on the enzymatic cleavage of the substrate, Tosyl-Gly-Pro-Arg-4-nitranilide acetate (**Chromozym TH**), by thrombin or other related enzymes. This cleavage releases the chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample, making it a valuable tool in hemostasis research, clinical diagnostics, and the development of anticoagulant therapies.

## Principle of the Assay

The fundamental principle of the **Chromozym TH** assay lies in the enzymatic hydrolysis of the peptide bond between arginine and p-nitroaniline by a serine protease like thrombin. This reaction yields a residual peptide and the yellow-colored p-nitroaniline. The intensity of the color, measured as the change in absorbance at 405 nm over time, provides a direct measure of the enzyme's activity.

## Reaction Mechanism



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## References

- 1. Chromozym TH | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 2. [sigmaaldrich.com](https://sigmaaldrich.com) [[sigmaaldrich.com](https://sigmaaldrich.com)]
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